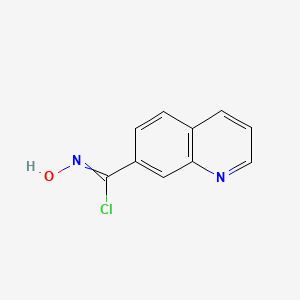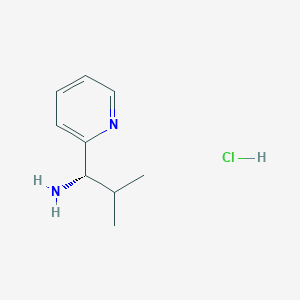
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl is a chiral amine compound with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyridine derivative.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.
Amine Formation: The amine group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl: The enantiomer of the compound with different chiral properties.
N-(pyridin-2-yl)amides: Compounds with similar pyridine rings but different functional groups.
3-bromoimidazo[1,2-a]pyridines: Compounds with similar structural motifs but different reactivity.
Uniqueness
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15ClN2 |
|---|---|
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)9(10)8-5-3-4-6-11-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m0./s1 |
Clave InChI |
VCMKHCHGDYZGNB-FVGYRXGTSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC=CC=N1)N.Cl |
SMILES canónico |
CC(C)C(C1=CC=CC=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

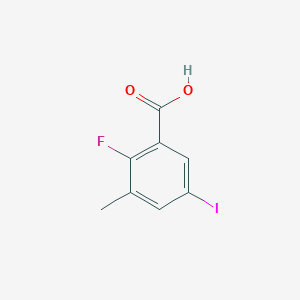
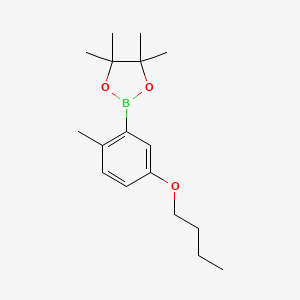

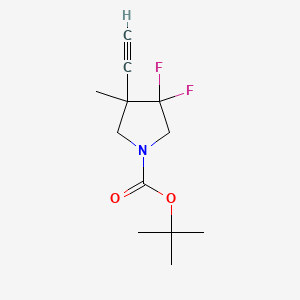
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
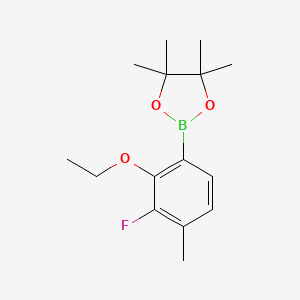
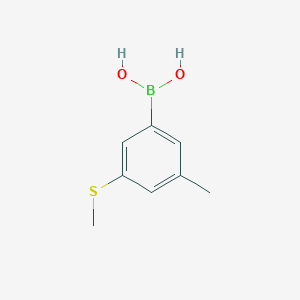
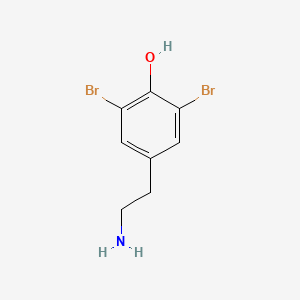
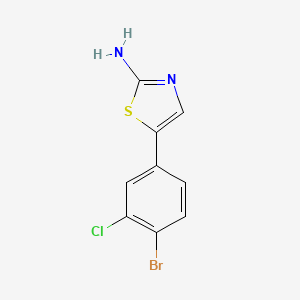
![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)
